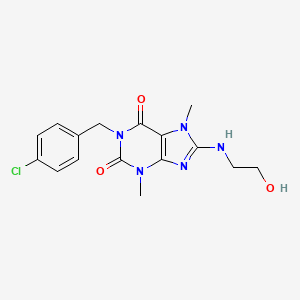
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学研究应用
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 has been studied for its potential therapeutic applications in various scientific research fields. One of the major applications of this compound 61-3606 is in the treatment of cancer. Studies have shown that this compound 61-3606 inhibits the activity of the protein tyrosine kinase Src, which is known to play a key role in the development and progression of cancer. This compound 61-3606 has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, this compound 61-3606 has been shown to have antiviral activity against hepatitis C virus.
作用机制
5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 inhibits the activity of the protein tyrosine kinase Src by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. The inhibition of Src activity by this compound 61-3606 has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound 61-3606 induces apoptosis and inhibits cell proliferation, migration, and invasion. In addition, this compound 61-3606 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. In inflammatory diseases, this compound 61-3606 reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
实验室实验的优点和局限性
One of the major advantages of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 is its specificity for Src kinase. This makes it a valuable tool for studying the role of Src in various cellular processes. In addition, this compound 61-3606 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound 61-3606 is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606. One area of research is the development of more potent and selective Src inhibitors based on the structure of this compound 61-3606. Another area of research is the investigation of the potential use of this compound 61-3606 in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, the role of this compound 61-3606 in other cellular processes, such as autophagy and DNA damage response, warrants further investigation.
合成方法
The synthesis of 5-bromo-2-chloro-N-(2-difluoromethanesulfonylphenyl)pyridine-3-carboxamide 61-3606 involves the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with 2-amino-5-difluoromethanesulfonylbenzonitrile in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound 61-3606 in high yield and purity.
属性
IUPAC Name |
5-bromo-2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2N2O3S/c14-7-5-8(11(15)18-6-7)12(20)19-9-3-1-2-4-10(9)23(21,22)13(16)17/h1-6,13H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKLHWTFXOGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)
![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)
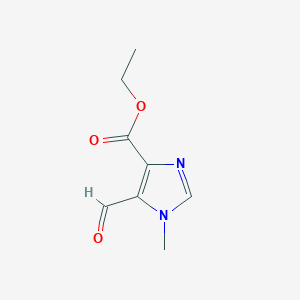
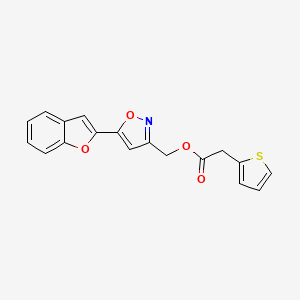
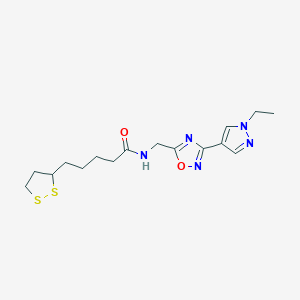
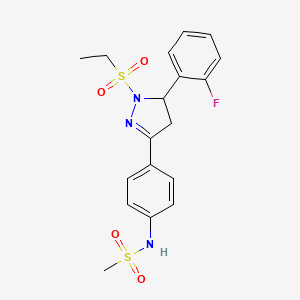

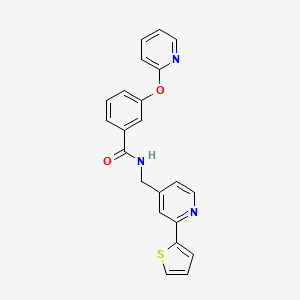
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
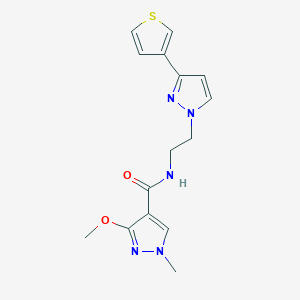
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)

